molecular formula C13H20N2O5S B7682779 2-(4-methoxycyclohexyl)-N-(1,2-oxazol-3-ylmethylsulfonyl)acetamide

2-(4-methoxycyclohexyl)-N-(1,2-oxazol-3-ylmethylsulfonyl)acetamide

Cat. No. B7682779
M. Wt: 316.38 g/mol
InChI Key: SIOKJTCCYMMRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxycyclohexyl)-N-(1,2-oxazol-3-ylmethylsulfonyl)acetamide is a chemical compound that has been of interest to many researchers due to its potential applications in various scientific fields. This compound is commonly referred to as MOCSA and is a derivative of the well-known drug ketamine. MOCSA has been found to possess unique properties that make it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of MOCSA is not yet fully understood, but it is believed to act on the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. MOCSA has been found to have a higher affinity for the NMDA receptor than ketamine, which may make it a more effective drug for certain applications.
Biochemical and Physiological Effects:
MOCSA has been found to induce dissociative anesthesia in animal models, similar to that induced by ketamine. It has also been shown to have potential as an antidepressant, with studies suggesting that it may act on the glutamatergic system in the brain. MOCSA has also been found to have analgesic properties, making it a potential candidate for use in pain management.

Advantages and Limitations for Lab Experiments

One advantage of using MOCSA in lab experiments is its unique properties, which make it a promising candidate for use in various scientific fields. However, one limitation is the lack of research on its long-term effects, which may limit its potential applications.

Future Directions

There are several future directions for research on MOCSA, including further studies on its mechanism of action, potential applications in pain management and depression treatment, and its long-term effects. Additionally, research on the synthesis of MOCSA and its derivatives may lead to the development of new drugs with unique properties and potential applications in various scientific fields.

Synthesis Methods

The synthesis of MOCSA involves several steps, including the reaction of cyclohexanone with methoxyamine hydrochloride to form 4-methoxycyclohexanone. This intermediate is then reacted with sodium hydride and 1,2-oxazole-3-methylsulfonyl chloride to form the final product, MOCSA.

Scientific Research Applications

MOCSA has been found to have potential applications in various scientific fields, including neuroscience, pharmacology, and anesthesia research. It has been shown to possess similar properties to ketamine, such as its ability to induce dissociative anesthesia and its potential as an antidepressant.

properties

IUPAC Name

2-(4-methoxycyclohexyl)-N-(1,2-oxazol-3-ylmethylsulfonyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5S/c1-19-12-4-2-10(3-5-12)8-13(16)15-21(17,18)9-11-6-7-20-14-11/h6-7,10,12H,2-5,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOKJTCCYMMRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)CC(=O)NS(=O)(=O)CC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxycyclohexyl)-N-(1,2-oxazol-3-ylmethylsulfonyl)acetamide

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